4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid
Description
Chemical Structure: The compound (C₁₉H₂₀N₂O₅, MW 356.37 g/mol) consists of a benzoic acid core substituted at the 4-position with a carbamoyl group linked to a phenyl ring bearing a tert-butoxycarbonyl (Boc)-protected amine (Figure 1). The Boc group serves as a temporary protective moiety for amines, commonly used in peptide synthesis to prevent undesired reactions .
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-19(2,3)26-18(25)21-15-7-5-4-6-14(15)20-16(22)12-8-10-13(11-9-12)17(23)24/h4-11H,1-3H3,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
ZOVZLNNQYBZRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Protection
The Boc group is introduced to the 2-aminophenyl moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). In a representative procedure, 2-aminobenzoic acid (1.0 equiv) is dissolved in tetrahydrofuran (THF), followed by dropwise addition of Boc₂O (1.2 equiv) and TEA (2.0 equiv) at 0°C. The reaction proceeds at room temperature for 2–4 hours, achieving >95% conversion. The Boc-protected intermediate is isolated via aqueous workup and column chromatography (hexane/ethyl acetate, 3:1), yielding a white solid.
Key Data:
Alternative Protecting Agents
While Boc₂O is predominant, diphenylphosphoryl azide (DPPA) has been employed in toluene under reflux (130°C) for 1 hour to activate the amine for subsequent coupling. This method, though less common, avoids racemization in chiral substrates.
Amide Bond Formation Methodologies
Carbodiimide-Mediated Coupling
The carbamoyl linkage is forged using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in dichloromethane (DCM). For instance, 4-carboxybenzoyl chloride (1.1 equiv) is reacted with Boc-protected 2-aminophenylamine (1.0 equiv) in the presence of HOBt (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C. The mixture is stirred for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water, 1:2).
Key Data:
Uranium-Based Coupling Agents
HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) demonstrates superior efficiency in DMF, achieving 89–93% yields when coupling 4-carboxybenzoic acid with Boc-protected anilines. The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1) and quenched with ice-cold water to precipitate the product.
Suzuki Cross-Coupling for Biphenyl Assembly
Palladium-Catalyzed Coupling
Aryl boronic acids serve as key partners in constructing the biphenyl scaffold. In a patented method, 4-bromo-N-Boc-aniline (1.0 equiv) is coupled with 4-carboxyphenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv) in a toluene/ethanol/water (4:1:1) mixture at 100°C. After 24 hours, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), affording the biphenyl intermediate in 78% yield.
Key Data:
Microwave-Assisted Optimization
Microwave irradiation (150°C, 10 minutes) accelerates Suzuki coupling between 3-bromo-N-Boc-aniline and 4-carboxyphenylboronic acid in DMF, achieving 91% yield with reduced catalyst loading (0.01 equiv Pd). This method minimizes side product formation, as evidenced by LC-MS (m/z 392 [M+H]⁺).
Purification and Analytical Characterization
Column Chromatography
Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves Boc-protected intermediates, with Rf values consistently between 0.3–0.4.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where the benzoic acid moiety or the phenylcarbamoyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amino group can participate in further chemical reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Features :
- Functional Groups : Aromatic carboxylic acid (benzoic acid), secondary amide (carbamoyl), and Boc-protected amine.
- Synthesis: Likely synthesized via carbodiimide-mediated coupling of 4-carboxybenzoyl chloride with 2-[(tert-butoxycarbonyl)amino]aniline.
- Applications : Intermediate in organic synthesis, particularly for constructing peptide backbones or drug candidates requiring controlled amine deprotection .
Comparison with Structural Analogs
Boc-Protected Benzoic Acid Derivatives
Key Differences :
- Steric Effects : The target compound’s phenyl-linked Boc group creates greater steric hindrance than methylene-spacer derivatives (e.g., compound 34 in ), impacting coupling efficiency in peptide synthesis.
- Hydrophobicity : Branched derivatives (e.g., compound 66 in ) exhibit higher logP values due to alkyl chains, enhancing membrane permeability compared to the planar phenyl-carbamoyl structure of the target compound.
Sulfonamide and Sulfamoyl Analogs
Key Differences :
- Reactivity : Sulfonamides (e.g., phthalylsulfathiazole ) exhibit irreversible binding to bacterial dihydropteroate synthase, whereas the Boc group in the target compound is acid-labile, enabling controlled deprotection .
- Solubility : Sulfaloxic acid (MW 393.37 g/mol) has a hydroxymethyl group that improves aqueous solubility (melting point 160–165°C) compared to the hydrophobic Boc-protected target compound .
Fluorinated and Complex Derivatives
Key Differences :
- Electronic Effects : Fluorine in 4-fluorophenyl derivatives enhances electronegativity, improving receptor binding compared to the electron-donating Boc group .
- Complexity : The pyridine-formyl hybrid (MW 533.58 g/mol) demonstrates multifunctional drug design, contrasting with the target compound’s role as a synthetic intermediate .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | logP* | Applications |
|---|---|---|---|---|
| Target Compound | 356.37 | Boc, carbamoyl | ~2.1 | Synthesis intermediate |
| Phthalylsulfathiazole | 403.4 | Sulfonamide, thiazole | ~1.8 | Antibiotic |
| 4-Fluorophenyl Analog | 259.23 | Fluorophenyl, carbamoyl | ~2.5 | Kinase inhibition |
*logP estimated via QSPR models.
Biological Activity
The compound 4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid , also known by its chemical structure and CAS number 2059938-57-5, is a derivative of para-aminobenzoic acid (PABA). This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article will explore its biological activity, supported by data tables, case studies, and relevant research findings.
Molecular Structure
The molecular formula of 4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid is with a molecular weight of 294.30 g/mol. The structural characteristics contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.30 g/mol |
| CAS Number | 2059938-57-5 |
Anticancer Activity
Recent studies have indicated that derivatives of PABA exhibit significant anticancer properties. For instance, compounds structurally related to PABA have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of several synthesized compounds, derivatives with similar structures to 4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid demonstrated notable growth inhibition across different human cancer cell lines including MCF-7 and A549.
- IC50 Values : The most potent compounds exhibited IC50 values as low as 3.0 µM against A549 cells, showcasing their potential as effective anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes associated with cancer progression and metabolic disorders.
Acetylcholinesterase Inhibition
Research indicates that carbamate derivatives, including those related to PABA, can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.
- Inhibition Studies : Compounds showed varying degrees of AChE inhibition with IC50 values ranging from 7.49 µM to values comparable to standard inhibitors like donepezil .
Table 2: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) |
|---|---|---|
| Anticancer Activity | A549 | 3.0 |
| Anticancer Activity | MCF-7 | <10 |
| AChE Inhibition | Acetylcholinesterase | 7.49 |
The biological activity of 4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
- Enzyme Interaction : By binding to active sites on target enzymes such as AChE, the compound can modulate enzymatic activity, potentially altering metabolic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid?
- Methodological Answer : The compound is synthesized via amide coupling between 4-(methoxycarbonyl)benzoic acid and a Boc-protected aniline derivative (e.g., 2-aminophenyl tert-butyl carbamate). Activation of the carboxylic acid is achieved using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI, with DMAP (4-dimethylaminopyridine) as a catalyst. Subsequent hydrolysis of the methyl ester to the free benzoic acid is performed under basic conditions (e.g., NaOH) .
Q. How is this compound characterized to confirm purity and structural integrity?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : H and C NMR to verify the Boc group (e.g., tert-butyl peak at ~1.4 ppm) and amide bond formation.
- HPLC : To assess purity (>95% is typical for research-grade material).
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS for molecular weight confirmation.
- Melting point analysis : For crystalline derivatives (e.g., >350°C observed in structurally related benzoic acids) .
Intermediate Research Questions
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Acid sensitivity : The Boc group is labile under acidic conditions (pH <3), necessitating neutral or mildly basic buffers for biological assays.
- Storage : Store at -20°C in anhydrous DMSO or under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate. Avoid prolonged exposure to moisture .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : The benzoic acid moiety serves as a linker for conjugating bioactive molecules (e.g., enzyme inhibitors), while the Boc-protected amine allows selective deprotection for further functionalization. For example, it has been used in synthesizing cholinesterase inhibitors by coupling with trifluoromethoxyphenyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Byproduct analysis : Use LC-MS or F NMR (if fluorinated reagents are involved) to identify side products like unhydrolyzed esters or Boc-deprotected intermediates.
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of coupling agent) or reaction time (e.g., 24–48 hours for amide formation). Crude products may require purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer : Its structural analogs (e.g., cholinesterase inhibitors) are used to probe active-site interactions. For example:
- Kinetic assays : Measure IC values (e.g., 36.05 µM for AChE inhibition) using Ellman’s method.
- Docking studies : Molecular modeling to analyze hydrogen bonding between the carbamoyl group and catalytic serine residues .
Q. How is computational modeling applied to predict the compound’s physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
